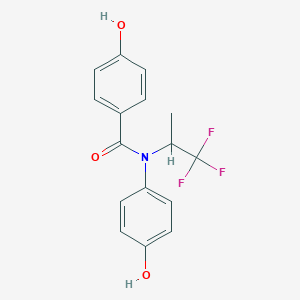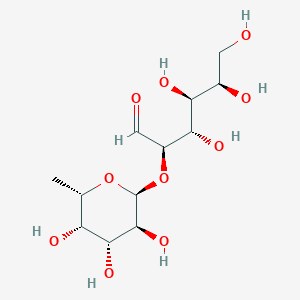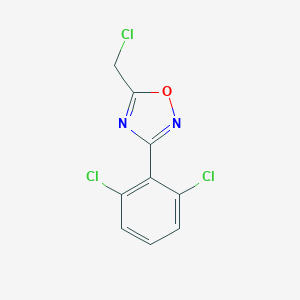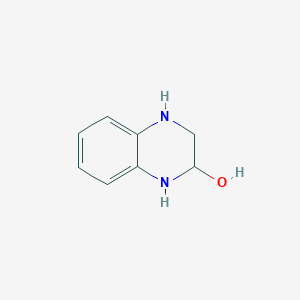
1,2,3,4-Tetrahydroquinoxalin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoxalin-2-ol, commonly known as THQ, is a bicyclic compound that belongs to the group of heterocycles. THQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
作用机制
The exact mechanism of action of THQ is not fully understood. However, it has been proposed that THQ may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. THQ has also been shown to modulate the activity of the GABAergic system and the glutamatergic system.
生化和生理效应
THQ has been shown to have various biochemical and physiological effects. THQ has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. THQ has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
THQ has several advantages for lab experiments. THQ is relatively easy to synthesize and has a low toxicity profile. THQ is also stable under normal laboratory conditions. However, THQ has some limitations for lab experiments. THQ has poor solubility in water, which may limit its use in some experiments. THQ also has a short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of THQ. One future direction is to investigate the potential use of THQ as a neuroprotective agent in the treatment of neurodegenerative diseases. Another future direction is to investigate the potential use of THQ as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, future studies could focus on the development of new synthetic methods for THQ and the synthesis of THQ derivatives with improved pharmacological properties.
合成方法
THQ can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide in the presence of a strong base.
科学研究应用
THQ has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. THQ has been shown to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. THQ has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
123342-22-3 |
|---|---|
产品名称 |
1,2,3,4-Tetrahydroquinoxalin-2-ol |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
InChI 键 |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
规范 SMILES |
C1C(NC2=CC=CC=C2N1)O |
同义词 |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



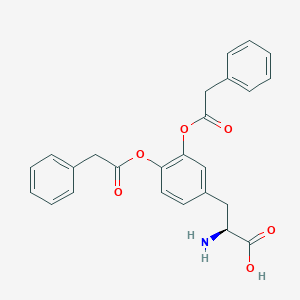
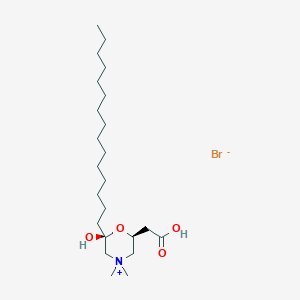
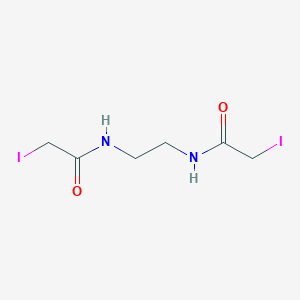
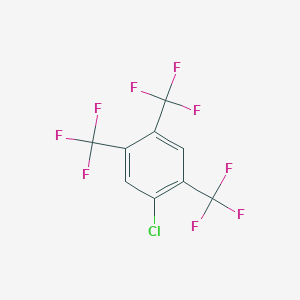
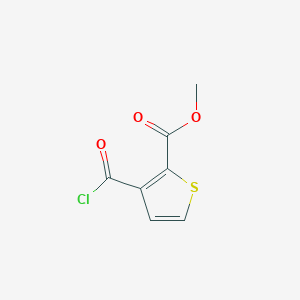
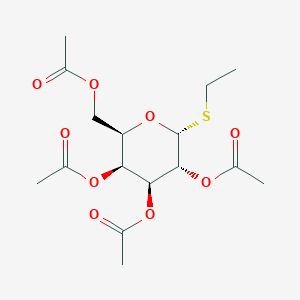
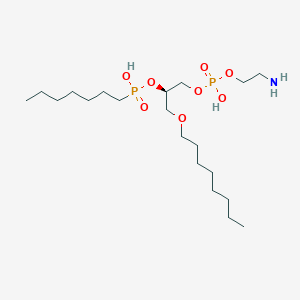
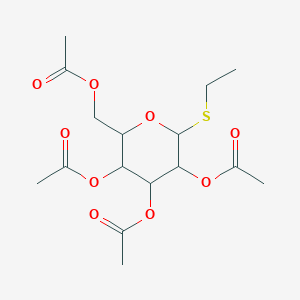
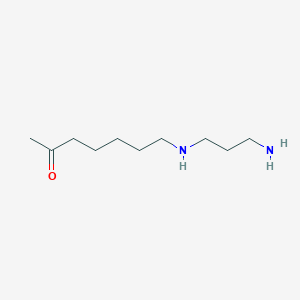
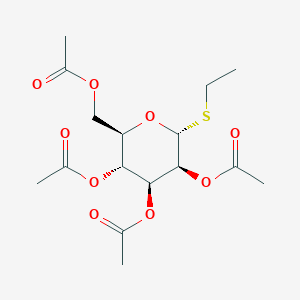
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)
